CK-548

Arp2/3 Complex Inhibition IC50 Bovine Arp2/3

Arp2/3 inhibitor sourcing requires rigorous chemical-class validation to avoid contradictory data from divergent binding modes and off-target profiles. CK-548 (thiazolidinone class) is the definitive probe for Arp3-subunit hydrophobic core targeting, functionally distinct from CK-666/636 (carbazole class) that bind the Arp2-Arp3 interface. • Validated IC50 of 11 μM for bovine Arp2/3; inactive against fission yeast Arp2/3, enabling species-specific experimental design. • Documented inhibition of HIV-1 nuclear migration without cytotoxicity-superior to Latrunculin A for long-term antiviral assays. • Concurrent microtubule suppression provides a unique dual-cytoskeleton perturbation tool for mechanistic studies. Supplied at ≥98% purity (HPLC) with expedited global fulfillment for R&D procurement.

Molecular Formula C15H11BrClNO2S
Molecular Weight 384.7 g/mol
CAS No. 388604-55-5
Cat. No. B1669129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK-548
CAS388604-55-5
SynonymsCK548;  CK-548;  CK 548
Molecular FormulaC15H11BrClNO2S
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2
InChIKeyKEGQNJITMFBVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CK-548 Arp2/3 Complex Inhibitor


CK-548 (CK-0993548) is a synthetic small molecule belonging to the thiazolidinone class, identified through a high-throughput fluorescence screen as a direct inhibitor of the actin-related protein 2/3 (Arp2/3) complex . It functions by inserting into the hydrophobic core of the Arp3 subunit, altering its conformation and thereby inhibiting the complex's ability to nucleate branched actin filaments . This compound is a key research tool for dissecting the roles of Arp2/3-dependent actin polymerization in cellular processes such as motility, endocytosis, and pathogen infection .

Selecting CK-548 Over Other Arp2/3 Inhibitors


The Arp2/3 complex inhibitor family is not monolithic; it comprises distinct chemical classes that bind to different sites on the protein complex and exhibit unique biochemical fingerprints . CK-548 belongs to one structural class (thiazolidinones) that targets the hydrophobic core of the Arp3 subunit, while the CK-666/636 class (carbazoles) binds at the interface between Arp2 and Arp3 . This fundamental difference in binding mode translates to divergent selectivity profiles across species, distinct off-target activities on microtubules, and variable efficacy in cellular assays . Generic substitution with another Arp2/3 inhibitor without rigorous consideration of these differences can lead to contradictory or uninterpretable experimental results. The following quantitative evidence guide provides the precise, comparator-based data necessary for informed selection and procurement decisions.

CK-548 vs Comparator Arp2/3 Inhibitors


Arp2/3 Inhibition Potency

CK-548 demonstrates a quantifiably distinct potency profile compared to the structurally unrelated inhibitor CK-636. In a standardized in vitro assay measuring inhibition of bovine Arp2/3 complex activity, CK-548 (IC50 = 11 μM) is approximately 3-fold more potent than CK-636 (IC50 = 32 μM) .

Arp2/3 Complex Inhibition IC50 Bovine Arp2/3

Species-Selective Arp2/3 Inhibition

CK-548 exhibits a clear species selectivity profile that distinguishes it from the CK-636 class. While CK-636 inhibits fission yeast (S. pombe) Arp2/3 complex with an IC50 of 24 μM, CK-548 shows no inhibition of this complex even at a concentration of 100 μM . This indicates that CK-548 is selective for metazoan Arp2/3 complexes over the fission yeast ortholog.

Species Selectivity Fission Yeast Arp2/3

Microtubule Polymerization Suppression

Both CK-548 and its close analog CK-869 exhibit a significant off-target effect on microtubule (MT) dynamics. An in vitro MT-sedimentation assay demonstrated that CK-548 and CK-869 significantly suppress MT polymerization . This effect is direct and independent of Arp2/3 inhibition, a property not reported for the CK-666/636 class of inhibitors.

Microtubule Dynamics Off-Target Effect Tubulin Polymerization

HIV-1 Nuclear Migration Inhibition

CK-548 has been identified as a potent inhibitor of HIV-1 infection by blocking the actin-dependent nuclear migration of the viral pre-integration complex . In a screening study of diverse actin dynamic inhibitors, CK-548 and Chaetoglobosin A were the only two compounds out of a panel that specifically inhibited viral infection without associated cytotoxicity, contrasting with several other actin-targeting agents (e.g., Latrunculin A, Jasplakinolide) that exhibited either no effect or only inhibited infection with severe cytotoxicity .

HIV-1 Nuclear Migration Antiviral Activity

Unique Hydrophobic Binding Pocket in Arp3

Structural studies reveal that CK-548 binds to a distinct hydrophobic pocket in the Arp3 subunit, a site that is different from the binding site of the CK-636/666 class of inhibitors . This unique binding mode leads to an altered conformation of the Arp2/3 complex, providing a mechanistic basis for the observed differences in species selectivity and off-target profiles between the two inhibitor classes.

Binding Site Arp3 Conformational Change

CK-548 Recommended Applications


Mammalian Arp2/3 Actin Dynamics In Vitro

CK-548 is optimally employed in in vitro biochemical assays using purified mammalian Arp2/3 complex to investigate the mechanics of branched actin nucleation. Its IC50 of 11 μM for bovine Arp2/3 provides a defined concentration for dose-response studies, while its lack of inhibition against fission yeast Arp2/3 ensures specificity in mixed-species experiments.

Actin Role in HIV-1 Nuclear Migration

CK-548 is a validated chemical probe for dissecting the actin-dependent steps of HIV-1 infection, including nuclear migration of the pre-integration complex. Its ability to specifically inhibit viral infection without cytotoxicity makes it a superior tool over other actin inhibitors (e.g., Latrunculin A) for long-term cell-based antiviral studies.

Distinguishing Actin vs Microtubule Phenotypes

Due to its documented off-target effect on microtubule polymerization , CK-548 is uniquely suited for experimental designs that require simultaneous perturbation of both actin and microtubule cytoskeletons. Researchers can leverage this dual activity to distinguish between actin-specific and microtubule-specific roles in complex cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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